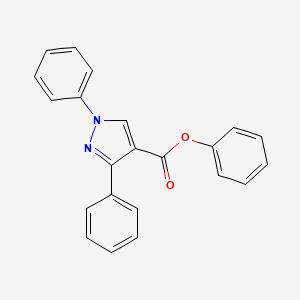![molecular formula C18H14ClFO3 B5801551 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is a compound that belongs to the class of flavones. It is commonly known as flavone acetic acid (FAA) and has been studied for its potential use in cancer treatment. FAA is a synthetic compound that has been shown to have anti-tumor activity in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood. It is believed to work by stimulating the immune system to attack cancer cells. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to increase the production of cytokines, which are important for the activation of immune cells. It has also been shown to increase the infiltration of immune cells into tumors.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). It has also been shown to increase the infiltration of immune cells into tumors. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have low toxicity and is well-tolerated in patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. It has been extensively studied for its potential use in cancer treatment and has been shown to have low toxicity. However, 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one also has some limitations for lab experiments. It is a relatively new compound and its exact mechanism of action is not fully understood. It may also have some off-target effects that need to be further investigated.
Direcciones Futuras
There are several future directions for the study of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. One direction is to further investigate its mechanism of action and to identify the specific immune cells that are involved in its anti-tumor activity. Another direction is to study its potential use in combination with other immunotherapeutic agents. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one may also have potential use in other diseases such as autoimmune disorders. Further studies are needed to fully understand the potential of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one as a therapeutic agent.
Conclusion:
In conclusion, 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one or flavone acetic acid is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its availability and low toxicity. However, further studies are needed to fully understand its mechanism of action and potential use as a therapeutic agent.
Métodos De Síntesis
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is synthesized by the reaction of 7-hydroxyflavone with 3-fluorobenzylbromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. The synthesis method has been optimized to increase the yield of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one and to reduce the impurities in the final product.
Aplicaciones Científicas De Investigación
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been used in combination with other chemotherapeutic agents to enhance their efficacy. It has also been studied for its potential use in immunotherapy.
Propiedades
IUPAC Name |
6-chloro-4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-4-3-5-13(20)6-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJPFXCSHVLROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)


![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)

![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)

